(S)-3-Aminopyrrolidine

Description

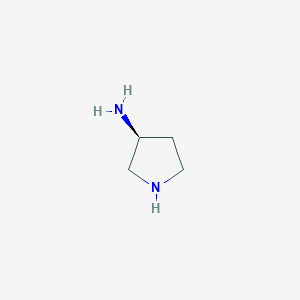

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXSWUFDCSEIOO-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364009 | |

| Record name | (S)-3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128345-57-3 | |

| Record name | (-)-3-Aminopyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128345-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 3 Aminopyrrolidine and Its Derivatives

Enantioselective and Diastereoselective Synthesis of Pyrrolidine (B122466) Frameworks

The stereospecific construction of the pyrrolidine ring is paramount for its application in medicinal chemistry. Various methodologies have been developed to control the stereochemistry at the C3 and C4 positions, leading to the desired enantiomerically pure products.

Asymmetric Construction Strategies for Stereospecific Pyrrolidine Rings

The 1,3-dipolar cycloaddition reaction is a powerful and atom-economical method for the rapid construction of five-membered heterocyclic rings like pyrrolidines. nih.govacs.orgwikipedia.org This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene or alkyne, to form a pyrrolidine ring. wikipedia.org

The enantioselective variant of this reaction often employs chiral ligands in combination with metal salts, such as silver or copper, to control the stereochemical outcome. mdpi.com For instance, the reaction between imino esters and (Z)-nitroalkenes bearing a masked amino group can be catalyzed by chiral ligands and silver salts to produce chiral cis-3,4-diaminopyrrolidines with high enantiomeric excess (ee). mdpi.com The use of specific chiral phosphoramidites as ligands has been shown to yield the corresponding endo-cycloadducts in good yields and with enantioselectivities up to 99% ee. mdpi.com

Another approach involves the use of copper(II)-catalyzed asymmetric 1,3-dipolar cycloaddition to create chiral pyrrolidines with multiple contiguous stereogenic centers, including a fluorinated quaternary stereocenter at the C4 position. nih.govacs.org This has been achieved using a Cu(OAc)₂/(S)-tol-BINAP catalyst system with α-fluoro-α,β-unsaturated arylketone dipolarophiles, resulting in exo-selective additions with high diastereomeric ratios and enantiomeric excesses. nih.govacs.org

The generation of azomethine ylides from the reaction of aldehydes and α-amino acids or their esters is a common strategy. beilstein-journals.org These ylides can then react with various dipolarophiles in the presence of a chiral catalyst to afford highly functionalized and stereochemically defined pyrrolidines. rsc.orgrsc.org For example, a three-component 1,3-dipolar cycloaddition of 3-amino oxindoles, aldehydes, and nitroolefins catalyzed by a chiral phosphoric acid provides a direct route to spiro[pyrrolidine-2,3'-oxindoles] in high yields and with excellent diastereo- and enantioselectivities. rsc.org

| Catalyst/Ligand System | Reactants | Product Type | Key Findings | Citation |

|---|---|---|---|---|

| Chiral N,O-ligand/Copper(I) complex | Azomethine ylides and (E)-β-phthalimidonitroethene | trans-3,4-diamino derivatives | Provides access to trans-3,4-diaminopyrrolidine structures. | mdpi.com |

| Chiral Phosphoramidites/Silver salts | Imino esters and (Z)-nitroalkenes | cis-2,3-diaminoprolinates | High enantioselectivity (up to 99% ee) for endo-cycloadducts. | mdpi.com |

| Cu(OAc)₂/(S)-tol-BINAP | Glycine iminoesters and α-fluoro-α,β-unsaturated arylketones | Chiral 4-fluoropyrrolidines with four stereocenters | Exo-selective with high diastereoselectivity and enantioselectivity (up to 99% ee). | nih.govacs.org |

| Chiral Phosphoric Acid | 3-Amino oxindoles, aldehydes, and nitroolefins | Spiro[pyrrolidine-2,3′-oxindoles] | High yields with excellent diastereo- and enantioselectivities. | rsc.org |

The conjugate addition of chiral lithium amides to α,β-unsaturated esters serves as a key step in the stereoselective synthesis of 3,4-substituted aminopyrrolidines. nih.govrsc.org This methodology provides a route to both anti- and syn-3-amino-4-alkylpyrrolidines and 3-hydroxy-4-aminopyrrolidines with high diastereomeric and enantiomeric excess. nih.gov

The process involves the diastereoselective conjugate addition of a homochiral lithium amide to a substrate like methyl 4-(N-allyl-N-benzylamino)but-2-enoate. nih.gov Subsequent functionalization of the resulting β-amino enolate and cyclization leads to the desired pyrrolidine derivatives. nih.govrsc.org This approach has been successfully applied to the synthesis of anti-(3S,4S)- and syn-(3R,4S)-3-methoxy-4-(N-methylamino)pyrrolidine. nih.gov

Furthermore, bifunctional squaramide catalysts have been employed in aza-Michael/Michael cascade reactions between nitroalkenes and tosylaminomethyl enones or enoates. rsc.org This organocatalytic approach furnishes highly functionalized chiral trisubstituted pyrrolidines in good yields (up to 99%), with good diastereoselectivities (up to 91:9 dr), and excellent enantioselectivities (up to >99% ee) under mild conditions. rsc.org

Enzymatic and biotransformation methods offer green and highly selective alternatives for the synthesis of chiral pyrrolidines. researchgate.netacs.orgnih.gov Transaminases, for instance, have been utilized in the kinetic resolution of racemic N-Boc-3-aminopyrrolidine, achieving high enantiomeric excess. acs.org The use of a protecting group, such as a carbamate (B1207046), can significantly enhance both the reaction rate and enantioselectivity of the transaminase-catalyzed resolution.

A one-pot photoenzymatic synthesis route has been developed for N-Boc-3-amino/hydroxy-pyrrolidine. nih.govacs.org This method combines a photochemical oxyfunctionalization to generate an N-protected-3-pyrrolidinone intermediate, followed by a stereoselective enzymatic transamination or carbonyl reduction step. nih.govacs.org This process can achieve high conversions (up to 90%) and excellent enantiomeric excess (>99% ee). acs.org

Chemoenzymatic methods have also been established, such as the enantioselective enzymatic hydrolysis of N-protected D-asparagine (B559565) esters. researchgate.net This approach, using proteases, can provide access to the corresponding D-esters and L-asparagines in high optical purities. The unnatural D-asparagine derivative can then be converted through sequential cyclization, deprotection, and reduction to yield enantiomerically pure (R)-3-aminopyrrolidine derivatives. researchgate.net

| Enzymatic Method | Substrate | Product | Key Findings | Citation |

|---|---|---|---|---|

| Transaminase-catalyzed kinetic resolution | Racemic N-Boc-3-aminopyrrolidine | Enantioenriched N-Boc-3-aminopyrrolidine | High enantiomeric excess achieved. | acs.org |

| One-pot photoenzymatic synthesis | N-Boc-pyrrolidine | N-Boc-3-amino/hydroxy-pyrrolidine | Up to 90% conversion and >99% ee. | nih.govacs.org |

| Enzymatic hydrolysis with proteases | N-protected D-asparagine esters | (R)-3-aminopyrrolidine derivatives (after further steps) | Provides access to unnatural D-asparagine derivatives for further synthesis. | researchgate.net |

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org When applied in a cascade sequence with cyclization, it becomes a powerful tool for constructing N-heterocycles like pyrrolidines. nih.gov An efficient synthesis of 2-aminomethyl and 3-amino pyrrolidines has been reported through a proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination and cyclization. researchgate.net

The synthesis of 3-aminopyrrolidines from α-amino acids has also been achieved, with a key step being the reduction of a pyrrolidinone to the corresponding pyrrolidine. acs.org Additionally, a one-pot synthesis of chiral primary amines can be achieved through sequential reductive amination-hydrogenolysis. plos.org

The reductive amination of amino acid-derived β-keto esters can produce β,γ-diamino esters, which can then be cyclized to form pyrrolidinone derivatives. plos.org However, the stereoselectivity of this reaction can be challenging to control due to imine-enamine equilibria. plos.org

Chiral Resolution Techniques for (S)-3-Aminopyrrolidine and Related Enantiomers

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. rsc.org For 3-aminopyrrolidine (B1265635), diastereomeric salt formation is a practical approach. dntb.gov.ua This involves reacting the racemic amine with a chiral resolving agent, such as (S)-2-methoxy-2-phenylacetic acid, to form diastereomeric salts that can be separated by crystallization. dntb.gov.ua Another method involves the use of tartaric acid derivatives to resolve racemic 1-benzyl-3-aminopyrrolidine.

In addition to classical resolution, enzymatic kinetic resolution has proven to be a powerful technique. smolecule.com Transaminases can be used for the kinetic resolution of 3-aminopyrrolidine, with the N-Cbz protected form showing resolution with >99% ee at 50% conversion. smolecule.com The use of carbamate protecting groups can significantly increase reaction rates and enantioselectivity. smolecule.com

Furthermore, derivatization with a chiral reagent followed by chromatographic separation is another common strategy. A novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), has been developed for the enantiomeric separation of chiral carboxylic acids, highlighting the utility of chiral aminopyrrolidines in analytical applications. nih.gov Similarly, 1-(5-Dimethylamino-1-naphthalenesulphonyl)-(S)-3-aminopyrrolidine (DNS-Apy) has been synthesized as a fluorescent chiral labeling reagent for the separation of carboxylic acid enantiomers by HPLC. nih.gov

| Resolution Technique | Resolving Agent/Method | Substrate | Key Outcome | Citation |

|---|---|---|---|---|

| Diastereomeric Salt Formation | (S)-2-methoxy-2-phenylacetic acid | Racemic 3-aminopyrrolidine | Separation of enantiomers via crystallization. | dntb.gov.ua |

| Enzymatic Kinetic Resolution | Transaminase | 1-N-Cbz-protected 3-aminopyrrolidine | >99% ee at 50% conversion. | smolecule.com |

| Chiral Derivatization and Chromatography | (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) | Chiral carboxylic acids | Effective enantiomeric separation with resolution values of 1.2-4.3. | nih.gov |

| Chiral Derivatization and HPLC | 1-(5-Dimethylamino-1-naphthalenesulphonyl)-(S)-3-aminopyrrolidine (DNS-Apy) | Carboxylic acid enantiomers | Efficient resolution of diastereomers on a reverse-phase column. | nih.gov |

Synthesis of Specific Derivatives and Protected Forms of this compound

The strategic use of protecting groups and the further functionalization of the this compound scaffold are central to its application as a versatile building block in multi-step syntheses.

The protection of one or both nitrogen atoms of this compound is a critical step in its synthetic applications. The most common protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which allow for selective functionalization and deprotection sequences.

(S)-1-Boc-3-aminopyrrolidine is a widely used intermediate. sigmaaldrich.com Its synthesis can be achieved through various routes, including the N-protection of this compound or, more elaborately, from chiral precursors like L-aspartic acid or trans-4-hydroxyl-L-proline. acs.orggoogle.com A one-pot photoenzymatic process has been developed that starts from unfunctionalized pyrrolidine, proceeds through a photochemical oxyfunctionalization to 3-pyrrolidinone, followed by an in situ N-Boc protection and a final stereoselective enzymatic transamination to yield optically pure N-Boc-3-aminopyrrolidines. acs.orgacs.orgnih.gov The Boc group is valued for its stability under a range of conditions and its facile removal under mild acidic conditions. smolecule.com This makes (S)-3-(Boc-amino)pyrrolidine a key building block for creating diverse molecular architectures, especially in peptide synthesis and the development of therapeutics for neurological disorders. chemimpex.com

The Cbz group offers an alternative protection strategy. N-Cbz-3-aminopyrrolidine is another important building block, providing stability and selectivity in organic reactions. guidechem.comcymitquimica.com The dual-protected derivative, (S)-1-Cbz-3-Boc-aminopyrrolidine, is particularly useful in complex syntheses, as the two groups can be removed orthogonally, allowing for precise control over the synthetic sequence.

| Compound Name | Protecting Group(s) | Key Synthetic Utility | Reference |

|---|---|---|---|

| (S)-1-Boc-3-aminopyrrolidine | Boc at N1 | Intermediate for H3 receptor antagonists; stable and easily deprotected. | sigmaaldrich.com |

| (S)-3-(Boc-amino)pyrrolidine | Boc at N3 | Versatile building block in asymmetric synthesis for peptide-based drugs. | chemimpex.com |

| (S)-3-N-Cbz-aminopyrrolidine | Cbz at N3 | Chiral intermediate for pharmaceuticals; participates in nucleophilic substitutions. | cymitquimica.com |

| (S)-1-Cbz-3-Boc-aminopyrrolidine | Cbz at N1, Boc at N3 | Enables sequential, selective deprotection in complex multi-step syntheses. |

Beyond N-protection, the pyrrolidine ring of this compound can be functionalized at various positions to generate a diverse array of derivatives.

Functionalization at the ring nitrogen (N1) is common. For example, (S)-3-(Boc-amino)pyrrolidine can undergo nucleophilic substitution with chiral triflate esters at the N1 position to yield N-substituted amino acid derivatives. rsc.org Another route involves reacting this compound with reagents like 2-chloroethylamine (B1212225) hydrochloride to install side chains, which can be further modified, for instance, through cyclopropanation. vulcanchem.com

Modification at the C3 position often involves using the existing amino group as a handle. However, alternative strategies exist. One innovative method combines photochemical oxyfunctionalization of N-Boc-pyrrolidine to create an intermediate N-Boc-3-pyrrolidinone. acs.orgacs.org This ketone can then be subjected to stereoselective biocatalytic transamination or reduction to install a C3-amino or C3-hydroxyl group, respectively, with high enantiomeric excess. acs.org

Radical chemistry also provides pathways for functionalization. Samarium(II) iodide-promoted cyclization of N-(α-benzotriazolyl)alkenylamines can generate 3-aminopyrrolidine structures. doi.org Subsequent manipulation of the protecting groups allows for further functionalization of the cyclized products. doi.org

This compound serves as a foundational chiral building block for the synthesis of more complex, multi-substituted pyrrolidine scaffolds. These scaffolds are of great interest in drug discovery and as ligands in asymmetric catalysis. researchgate.net

Organocatalysis has emerged as a powerful tool for constructing polysubstituted pyrrolidines. researchgate.net Asymmetric [3+2] cycloaddition reactions, often catalyzed by chiral organocatalysts, can directly assemble the pyrrolidine ring with high stereocontrol. researchgate.net For example, the 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient alkenes is a direct route to the pyrrolidine core. researchgate.net Sequential or one-pot reactions, where a chiral linear precursor is first formed via an organocatalytic step and then cyclized, represent another major strategy. researchgate.net

Kinetic resolution (KR) is also a valuable method for accessing enantiomerically enriched substituted pyrrolidines. rsc.org This can involve enzymatic methods, such as the hydrolysis of a racemic acetylated pyrrolidine derivative, or chemical methods like catalytic asymmetric cycloadditions where one enantiomer of the racemic starting material reacts preferentially. rsc.org

A specific example of building a multi-substituted scaffold starts with this compound, which is first functionalized at the C3-amino group with an aminoethyl side chain, followed by cyclopropanation and N1-protection with a benzyl (B1604629) ester group, yielding a complex chiral molecule. vulcanchem.com

Mechanistic Studies of Synthetic Transformations Involving this compound

Understanding the mechanisms of reactions involving the pyrrolidine ring is crucial for optimizing existing methods and developing new synthetic strategies.

As previously mentioned in the context of resolution, mechanistic studies of diastereomeric salt formation have shown that chiral recognition is a phenomenon of the solid state, occurring during crystallization rather than in solution. researchgate.net

The stereochemical outcome of radical cyclizations to form 3-aminopyrrolidines has also been investigated. The stereochemistry of the final product can be assigned based on NMR spectroscopy, and the diastereomeric ratio of the products provides insight into the transition state of the radical ring-closure step. doi.org

More profound skeletal modifications of the pyrrolidine ring have been explored. A recently reported transformation converts pyrrolidines into linear dienes through a process involving N-sulfonylazidonation. nih.gov The proposed mechanism involves the formation of a sulfamoyl azide (B81097) intermediate, which undergoes a Curtius-type rearrangement to an isodiazene. The subsequent decomposition is thought to primarily form a singlet 1,4-biradical intermediate, which then cleaves a C-C bond to yield the diene product with high stereoselectivity. nih.gov Such studies open up new retrosynthetic pathways for utilizing the pyrrolidine skeleton.

Compound Index

| Compound Name |

|---|

| This compound |

| (S)-methoxy-2-phenylacetic acid |

| 1-Benzyl-3-aminopyrrolidine |

| Tartaric acid |

| (S)-1-Boc-3-aminopyrrolidine |

| (S)-3-(Boc-amino)pyrrolidine |

| N-Boc-3-pyrrolidinone |

| (S)-3-N-Cbz-aminopyrrolidine |

| (S)-1-Cbz-3-Boc-aminopyrrolidine |

| 2-Chloroethylamine |

| Samarium(II) iodide |

| Azomethine ylide |

| tert-Butoxycarbonyl (Boc) |

| Benzyloxycarbonyl (Cbz) |

| Hydrochloric acid (HCl) |

| L-Aspartic acid |

| trans-4-Hydroxyl-L-proline |

Oxidative Decarboxylation Mechanisms in Pyrrolidine Synthesis

Oxidative decarboxylation has emerged as a powerful strategy for the synthesis of pyrrolidine derivatives, providing a pathway to generate reactive intermediates from readily available α-amino acids like proline. rsc.org This transformation enables the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position of the pyrrolidine ring. Various mechanisms can be employed, often dictated by the choice of catalyst and oxidant.

One common mechanism involves the in-situ generation of an iminium cation intermediate. For instance, copper-catalyzed aerobic oxidative decarboxylative coupling of N-aryl α-amino acids proceeds through the formation of such an intermediate, which then reacts with a nucleophile. rsc.org When N-benzyl L-proline is used in these reactions, the product is often racemic, suggesting a mechanism that involves the loss of stereochemical information after the initial oxidative decarboxylation. rsc.org

Electrochemical methods offer an alternative approach, proceeding via a Hofer-Moest type reaction. In this process, an initial deprotonation of a carboxylic acid is followed by anodic oxidation and decarboxylation to form a stabilized cation. beilstein-journals.org This cation can then undergo further reactions, such as intramolecular cyclization, to form the pyrrolidine ring system. beilstein-journals.org

Photochemical strategies have also been developed. Visible light-induced decarboxylative cyclizations can occur when an in situ generated α-enamine acid is photoexcited. sci-hub.se This excited species is then oxidized, typically by aerobic oxygen, to a radical cation. Subsequent decarboxylation and further oxidation generate an iminium species that cyclizes to form the final product. sci-hub.se The necessity of the carboxylic acid moiety for this photochemical process has been confirmed experimentally. sci-hub.se

In some syntheses, decarboxylation is a key step in a multi-step sequence starting from materials like trans-4-hydroxy-L-proline to produce this compound dihydrochloride (B599025). google.com Furthermore, domino reactions involving decarboxylation have been reported, where a cascade of reactions, including in situ acid formation, decarboxylation, and subsequent oxidation or functionalization, leads to the desired pyrrolidine structure. rsc.org

| Method | Key Intermediate | Typical Conditions | Notes |

| Copper-Catalyzed Aerobic Decarboxylation | Iminium Cation | Cu₂(OH)₂CO₃ catalyst, air, 110-130 °C | Often leads to racemization of chiral centers. rsc.org |

| Electrochemical Decarboxylation (Hofer-Moest) | Stabilized Cation | Constant current, undivided cell, aqueous acetonitrile | Provides access to various N-protected 2-aminoproline derivatives. beilstein-journals.org |

| Photochemical Decarboxylative Cyclization | Radical Cation / Iminium Species | Visible light (CFL or blue LED), air as oxidant | The carboxylic acid group is indispensable for the reaction. sci-hub.se |

| Multi-step Synthesis | N/A | Varies (e.g., initial decarboxylation of trans-4-hydroxy-L-proline) | A foundational step in a longer synthetic sequence. google.com |

Intramolecular Cyclization Pathways and Stereochemical Control

Intramolecular cyclization is a cornerstone of pyrrolidine synthesis, allowing for the construction of the five-membered ring from an acyclic precursor. The specific pathway and the reagents used are critical for controlling the stereochemistry of the final product, which is paramount for synthesizing the (S)-enantiomer of 3-aminopyrrolidine.

A prevalent strategy involves the cyclization of a precursor containing a nucleophile and an electrophilic center separated by an appropriate carbon chain. For instance, N-carbamate-protected amino alcohols can undergo acid-promoted cyclization to form pyrrolidines. organic-chemistry.org Similarly, a Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids provides a direct route to 2-substituted pyrrolidines. organic-chemistry.org

Stereochemical control is often achieved by starting with a chiral precursor and employing reactions that proceed with a defined stereochemical outcome, such as an Sₙ2 reaction. A common route to this compound starts with a chiral starting material like L-aspartic acid or trans-4-hydroxy-L-proline. google.comgoogle.com In a synthesis starting from trans-4-hydroxy-L-proline, the hydroxyl group is first sulfonylated to turn it into a good leaving group. Subsequent reaction with an azide nucleophile (e.g., sodium azide) proceeds via an Sₙ2 mechanism, which inverts the stereocenter. google.com This configuration inversion is crucial for establishing the desired (S)-stereochemistry at the 3-position of the pyrrolidine ring. The resulting azide is then reduced to the amine. google.com

Another powerful method involves the cyclodehydration of an amino-protected aspartic anhydride (B1165640) derivative with a primary amine. google.com The resulting succinimide (B58015) derivative is then reduced to yield the pyrrolidine ring. The stereochemistry is retained from the optically active aspartic acid starting material. google.com

| Starting Material | Key Cyclization Step | Stereochemical Control Method | Reference |

| trans-4-hydroxy-L-proline | Intramolecular Sₙ2 reaction | Hydroxyl sulfonylation followed by azide attack causes configuration inversion. | google.com |

| L-aspartic acid | Cyclodehydration | Retention of stereochemistry from the chiral pool starting material. | google.com |

| ω-azido carboxylic acids | Intramolecular Schmidt reaction | The stereochemistry of the precursor dictates the product's stereochemistry. | organic-chemistry.org |

| N-carbamate-protected amino alcohols | Acid-promoted cyclization | Utilizes chiral amino alcohol precursors. | organic-chemistry.org |

Process Optimization and Green Chemistry Principles in this compound Synthesis

The industrial production of this compound necessitates synthetic routes that are not only high-yielding but also economically viable, safe, and environmentally sustainable. This has driven research into process optimization and the application of green chemistry principles.

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound and its intermediates is achieved through the systematic optimization of various reaction parameters. Key factors include the choice of solvent, temperature, reaction time, and catalyst.

For example, in the synthesis of anthra[2,3-b]furan-3-carboxamides using aminopyrrolidine derivatives, the method of activating the carboxylic acid group was critical. nih.gov Standard coupling agents gave low yields (5-25%), necessitating a more efficient approach. nih.gov Similarly, modifying a heterocyclization reaction by using a more reactive starting material (2,3-dibromoquinizarine) and adding a base at elevated temperatures increased the yield of a key intermediate from around 40% to 68% and improved its purity. nih.gov

Solvent choice is also crucial. In the cyclodehydration step to form a succinimide intermediate, using toluene (B28343) as the solvent and performing azeotropic dehydration at 110°C was found to be effective. google.com Subsequent purification steps, such as washing the reaction mixture with saturated aqueous sodium hydrogen carbonate and sodium chloride solutions, are vital for removing impurities. google.com The final optical purity of intermediates can often be enhanced by purification techniques like recrystallization. google.com An efficient preparation of this compound derivatives has been developed from L-aspartic acid, which involves a practical Pd/C-catalyzed cleavage of an N-allyl protective group. researchgate.net

Development of Economical and Industrially Scalable Synthetic Routes

An economical and scalable synthesis route is characterized by the use of inexpensive starting materials, a minimal number of synthetic steps, and simple, safe operational procedures. acs.org

L-aspartic acid and trans-4-hydroxy-L-proline are attractive starting materials as they are readily available and inexpensive chiral pool compounds. google.comacs.org Routes starting from these materials avoid the need for costly chiral resolutions or asymmetric catalysts. A synthesis of this compound dihydrochloride from trans-4-hydroxy-L-proline was developed with the goal of using cheap materials and mild reaction conditions, resulting in a simple workup and high yield. google.com

Conversely, routes that employ expensive or hazardous reagents are less suitable for industrial scale-up. For instance, a synthetic pathway using optically active (2S)-2,4-diaminobutyric acid was noted to have a high yield, but the starting materials were expensive, and the use of lithium aluminum hydride (LiAlH₄) is challenging for industrial operations. google.com The development of continuous flow synthesis represents a modern approach to industrial production, allowing for better control over reaction conditions and potentially higher throughput and consistency.

| Feature | Economical/Scalable Approach | Less Favorable Approach |

| Starting Material | Inexpensive, readily available chiral pool compounds (e.g., L-aspartic acid). acs.org | Expensive, less common starting materials. google.com |

| Reagents | Use of safe, easy-to-handle reagents. | Use of hazardous or difficult-to-handle reagents (e.g., LiAlH₄). google.com |

| Process | Fewer steps, simple workup procedures, potential for continuous flow. google.com | Lengthy, multi-step routes with complex purifications. |

| Waste | Atom-economical reactions that minimize byproducts. | Reactions that generate significant waste. |

One-Pot Synthesis and Sequential Catalytic Transformations

One-pot synthesis, where multiple reaction steps are performed in the same vessel without isolating intermediates, is a key principle of green chemistry. acs.orgresearchgate.net This approach significantly improves efficiency by reducing solvent usage, energy consumption, and waste generation, while also saving time and labor. researchgate.net

The synthesis of chiral pyrrolidines has been achieved through one-pot photoenzymatic processes. acs.orgacs.org This innovative approach combines a photochemical oxyfunctionalization step with a highly selective enzymatic transformation (e.g., transamination or reduction) in a single pot. acs.orgacs.org A significant challenge in such chemoenzymatic sequences is ensuring the compatibility of the different reaction conditions. For instance, the conditions of the initial photochemical step had to be modified to be compatible with the subsequent enzymatic step, avoiding solvents and workup procedures that would denature the enzyme. acs.orgacs.org

Sequential catalytic transformations are also employed. For example, air-stable palladium catalytic systems have been used for the sequential one-pot synthesis of complex aromatic amines via multiple Buchwald-Hartwig aminations. nih.gov Similarly, a chemoenzymatic process for preparing chiral 3-aminopyrrolidine derivatives involves the sequential cyclization, deprotection, and reduction of a d-asparagine derivative. researchgate.net These integrated approaches represent a powerful strategy for constructing complex molecules like this compound efficiently and sustainably. acs.org

Spectroscopic and Advanced Analytical Techniques for Characterization and Chiral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. azooptics.com For (S)-3-aminopyrrolidine and its derivatives, ¹H, ¹³C, and even ³¹P NMR play crucial roles.

¹H NMR Applications for Proton Environments and Connectivity

Proton NMR (¹H NMR) is instrumental in identifying the various proton environments within the this compound molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edu Protons in different chemical environments will resonate at different frequencies, resulting in distinct signals in the NMR spectrum. azooptics.com

For derivatives of this compound, such as tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate, the ¹H NMR spectrum provides key structural information. For instance, the protons of the pyrrolidine (B122466) ring typically appear as multiplets in the range of δ 1.5-3.6 ppm. The proton at the chiral center (C3) often shows a distinct signal, and its coupling with adjacent protons can help confirm the ring's conformation. The protecting groups, like the tert-butyl group, will have characteristic signals, such as a singlet around δ 1.4 ppm for the nine equivalent protons. rsc.org The number of distinct signals in the spectrum corresponds to the number of chemically non-equivalent proton environments. azooptics.com

Table 1: Representative ¹H NMR Data for a Derivative of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrrolidine Ring Protons | 1.93-2.02 | m | |

| Pyrrolidine Ring Protons | 3.21-3.33 | m | |

| Pyrrolidine Ring Protons | 3.40-3.60 | m | |

| tert-Butyl Protons | 1.45 | s |

Note: Data is illustrative and based on findings for similar structures like tert-butyl 3-(((benzyloxy)carbonyl)(ethyl)amino)pyrrolidine-1-carboxylate. rsc.org Actual values may vary based on solvent and specific derivative.

¹³C NMR Applications for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of a molecule. oregonstate.edu Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. azooptics.com The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, which often results in better-resolved spectra with less peak overlap. azooptics.com

In the analysis of this compound derivatives, ¹³C NMR is used to confirm the carbon skeleton. acs.org The carbonyl carbon of a Boc-protecting group, for example, typically resonates at around 155-165 ppm. The carbons of the pyrrolidine ring will have signals in the aliphatic region, with their specific chemical shifts influenced by the substituents. The chiral carbon (C3) will also have a characteristic signal. By comparing the observed chemical shifts with those from databases or computational models, the structure can be confidently assigned. mdpi.comescholarship.org

Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-1-Boc-3-aminopyrrolidine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Boc) | ~155-165 |

| C(CH₃)₃ (Boc) | ~79 |

| C(CH₃)₃ (Boc) | ~28 |

| Pyrrolidine C2 | ~45-55 |

| Pyrrolidine C3 | ~48-58 |

| Pyrrolidine C4 | ~30-40 |

| Pyrrolidine C5 | ~43-53 |

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.

³¹P NMR in Ligand-Metal Complexation Studies

When this compound or its derivatives are used as ligands in metal complexes, particularly with phosphorus-containing co-ligands, ³¹P NMR spectroscopy becomes a powerful tool. sciengine.com This technique is highly sensitive to the chemical environment of the phosphorus nucleus and can provide valuable information about ligand binding, complex geometry, and the electronic properties of the metal center. researchgate.netnih.gov

For example, in a complex where a phosphine (B1218219) ligand is present alongside a derivative of this compound, the ³¹P chemical shift will be indicative of the coordination of the phosphine to the metal. Changes in the chemical shift upon complexation can confirm the formation of the desired product. Furthermore, the coupling between the phosphorus nucleus and other magnetic nuclei (like ¹H or the metal itself) can provide further structural insights. nih.gov

Mass Spectrometry (MS) in Compound Identification and Biotransformation Product Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org It is widely used for determining the molecular weight of a compound, elucidating its structure through fragmentation patterns, and quantifying its presence in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection sensitivity of mass spectrometry. nih.gov This is particularly useful for analyzing complex samples. In the context of this compound, LC-MS can be used to monitor the progress of a reaction, assess the purity of a sample, or identify and quantify metabolites in biological systems. nih.govmedchemexpress.com

Tandem mass spectrometry (MS/MS or MS²) takes this a step further by performing multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed structural information and enhances the specificity of detection. For instance, a derivative of this compound can be designed to produce a characteristic fragment ion upon collision-induced dissociation, allowing for its sensitive and selective detection even in complex matrices like human saliva. nih.gov

Electrospray Ionization (ESI) Techniques

Electrospray ionization (ESI) is a soft ionization technique that is commonly coupled with mass spectrometry, particularly for the analysis of polar and thermally labile molecules like derivatives of this compound. nih.gov ESI generates ions directly from a liquid solution, minimizing fragmentation and often producing the protonated molecule [M+H]⁺.

In the analysis of this compound derivatives, ESI-MS is used to determine the molecular weight with high accuracy. For example, the ESI-MS spectrum of (S)-1-Boc-3-aminopyrrolidine would be expected to show a prominent peak corresponding to its protonated form. When coupled with tandem MS, ESI can be used for sensitive quantification and structural elucidation. The development of derivatization reagents incorporating the this compound scaffold has been shown to significantly enhance the ESI-MS response, leading to much lower detection limits for the target analytes. nih.gov

Table 3: Mass Spectrometry Data for (S)-1-Boc-3-aminopyrrolidine

| Technique | Ionization Mode | Observed Ion | Expected m/z |

|---|---|---|---|

| ESI-MS | Positive | [M+H]⁺ | 187.1 |

Note: The expected m/z is calculated based on the molecular formula C₉H₁₈N₂O₂.

Chromatographic Methods for Separation, Purity Assessment, and Enantiomeric Excess Determination

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the analysis of this compound. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are routinely employed for these purposes. nih.gov Each method presents distinct advantages for purity assessment and chiral analysis.

HPLC is a versatile and widely used technique for the analysis of this compound and its derivatives. nih.govmdpi.com It is particularly valuable for assessing compound purity and for resolving enantiomers, which is critical for ensuring the stereochemical integrity of pharmaceutical intermediates. heraldopenaccess.us The determination of enantiomeric excess is a common application of chiral HPLC. uma.es

Reversed-phase HPLC (RP-HPLC) is a powerful method for purity assessment and is particularly effective for separating diastereomers formed by reacting this compound with a chiral derivatizing agent. researchgate.netkumamoto-u.ac.jp In this approach, the chiral amine is first reacted with a chiral reagent to create a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase, such as an octadecylsilyl (ODS) column. kumamoto-u.ac.jpresearchgate.net

For instance, novel chiral derivatization reagents have been developed to react with this compound to facilitate the separation of carboxylic acid enantiomers. researchgate.net One such reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), reacts with carboxylic acids to form diastereomers that can be separated by RP-HPLC and detected with high sensitivity using mass spectrometry. nih.gov Similarly, 1-(5-Dimethylamino-1-naphthalenesulphonyl)-(S)-3-aminopyrrolidine (DNS-Apy) has been synthesized as a fluorescent chiral labeling reagent for carboxylic acids, allowing for the efficient resolution of the resulting diastereomers on a reversed-phase column. nih.gov

The purity of 3-aminopyrrolidine (B1265635) hydrochloride has been determined by pre-column derivatization with Boc anhydride (B1165640) to form Boc-3-aminopyrrolidine, which has UV absorption and can be analyzed by RP-HPLC on a C18 column. google.com This derivatization allows for accurate purity assessment using a standard UV detector. google.com The analysis of amino acids, which share functional group similarities with aminopyrrolidines, is also commonly performed using RP-HPLC after pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA). nih.govgoums.ac.ir

Table 1: Exemplary RP-HPLC Conditions for Diastereomeric Separation of this compound Derivatives

| Parameter | Condition 1 | Condition 2 |

| Description | Separation of DNS-Apy derivatives of arylpropionic acids. nih.gov | Purity analysis of 3-aminopyrrolidine HCl after Boc derivatization. google.com |

| Stationary Phase | Reversed-phase column | Phenomenex C18 Gimini |

| Mobile Phase | Water:Acetonitrile mixture | Water:Methanol (B129727) (25:75 v/v) |

| Detection | Fluorescence (Ex: 340 nm, Em: 530 nm) | UV at 210 nm |

| Flow Rate | Not specified | 0.8-1.0 mL/min |

| Temperature | Room Temperature | 25°C |

This table is for illustrative purposes and specific conditions may vary based on the exact application.

Normal-Phase HPLC (NP-HPLC) is a powerful technique for the direct separation of enantiomers using a chiral stationary phase (CSP). mdpi.com This method avoids the need for derivatization, directly resolving the enantiomers of 3-aminopyrrolidine or its derivatives. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for this purpose. mdpi.com

For example, in the synthesis of chiral cis-3,4-diaminopyrrolidines, the enantiomeric excess of the products was determined by HPLC using a Chiralpak AD-H column with a mobile phase of n-hexane and isopropyl alcohol. nih.gov This direct method provides a clear separation of the enantiomers, allowing for accurate quantification.

Table 2: Typical NP-HPLC Conditions for Chiral Analysis

| Parameter | Condition |

| Description | Enantiomeric excess determination of a pyrrolidine derivative. nih.gov |

| Stationary Phase | Chiralpak AD-H |

| Mobile Phase | n-Hexane/Isopropyl Alcohol (90/10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210.0 nm |

This table is for illustrative purposes and specific conditions may vary based on the exact application.

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. libretexts.org Since this compound itself is not sufficiently volatile for direct GC analysis, it must first be converted into a more volatile derivative. libretexts.orgsigmaaldrich.com This process, known as derivatization, typically involves reacting the amine group with a suitable reagent to form a less polar and more volatile compound. researchgate.net

Common derivatization strategies for amines include acylation or silylation. libretexts.org For instance, amino acids, which are also non-volatile, are routinely analyzed by GC after conversion to their N(O,S)-perfluoroacyl perfluoroalkyl esters. nih.gov This approach allows for their separation on a chiral stationary phase to determine enantiomeric composition. nih.gov A similar strategy can be applied to this compound.

Once derivatized, the volatile analyte is introduced into the GC, where it is separated on a column, often a capillary column coated with a chiral stationary phase for enantiomeric resolution. nih.gov The separated components are then detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.com GC-MS is particularly powerful as it provides not only retention time data for quantification but also mass spectra for structural confirmation of the derivatives. imist.ma

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to both normal and reversed-phase HPLC for chiral separations. nih.govchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol or isopropanol. nih.govshimadzu.com This technique offers several advantages, including faster analysis times and reduced solvent consumption compared to HPLC. chromatographyonline.com

SFC is highly effective for the enantioselective separation of chiral compounds, including amines and their derivatives. nih.gov The separations are performed on chiral stationary phases (CSPs), with polysaccharide-based columns (e.g., Chiralpak and Chiralcel series) being the most widely used and successful for a broad range of racemates. nih.gov In the context of drug discovery, SFC is often the primary screening tool for new chiral molecules due to its high success rate and throughput. nih.gov For example, preparative SFC has been used to achieve high enantiomeric purity (>99% ee) for derivatives of this compound.

The complementarity of SFC with HPLC is a significant advantage; compounds that are difficult to resolve by HPLC may be well-separated by SFC, and vice versa. chromatographyonline.com This makes SFC an invaluable tool in a comprehensive analytical strategy for chiral compounds like this compound.

Table 3: Common Parameters in Chiral SFC

| Parameter | Typical Setting |

| Mobile Phase | Supercritical CO2 with an alcohol modifier (e.g., Methanol, Ethanol, Isopropanol) |

| Stationary Phases | Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives) |

| Detection | UV, Mass Spectrometry (MS) |

| Advantages | High speed, reduced organic solvent use, high efficiency. chromatographyonline.com |

This table provides a general overview of typical SFC parameters for chiral separations.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov For the enantioseparation of chiral compounds like this compound, a chiral selector is added to the background electrolyte (running buffer). mdpi.com

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. mdpi.com The principle of separation involves the differential interaction of the enantiomers with the chiral selector, leading to different apparent mobilities and thus separation. For basic compounds like this compound, charged cyclodextrins are often effective. mdpi.com

Another approach in CE is ligand-exchange CE, where a metal complex, such as a copper(II) or zinc(II) complex with a chiral ligand (e.g., a single amino acid enantiomer), is used as the chiral selector. capes.gov.brnih.gov The enantiomers of the analyte form transient diastereomeric ternary complexes with the chiral selector, which have different stabilities and mobilities, enabling their separation.

CE has also been successfully coupled with mass spectrometry (CE-MS), which is particularly useful for analytes like 3-aminopyrrolidine that lack a strong UV chromophore. nih.gov In one study, racemic 3-aminopyrrolidine was successfully separated using (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid as a chiral selector in the CE buffer, with detection by MS. nih.govdntb.gov.ua This highlights the capability of CE-MS for sensitive and selective chiral analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Chiral Resolution

Chiral Analysis Methodologies Utilizing this compound as a Labeling Agent

This compound serves as a valuable tool in the field of chiral separations, where the goal is to separate enantiomers, which are mirror-image isomers of a chiral compound. Enantiomers often exhibit different pharmacological and toxicological effects, making their separation and analysis critical in drug development and other fields. researchgate.net this compound is primarily used as a chiral derivatizing agent, a process that involves reacting the enantiomers of an analyte with the pure enantiomer of the derivatizing agent to form diastereomers. sci-hub.se These newly formed diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques. sci-hub.se

While this compound is more commonly used as a derivatizing agent or a mobile phase additive, the principles of chiral stationary phase (CSP) chromatography are relevant to understanding its role in chiral separations. In this method, a chiral selector is immobilized onto a solid support (the stationary phase) within a chromatography column. nih.gov As a mixture of enantiomers passes through the column, they interact differently with the chiral stationary phase, leading to different retention times and thus separation. nih.gov

Although direct application of this compound itself as a CSP is not widely documented, derivatives of it could be synthesized and bonded to a support material. The effectiveness of such a CSP would depend on the stereospecific interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the immobilized chiral selector and the enantiomers of the analyte.

An alternative to a chiral stationary phase is the use of a chiral mobile phase additive (CMPA). springernature.com In this technique, a chiral selector, such as this compound or a derivative, is added directly to the mobile phase (the solvent that carries the analyte through the chromatography column). springernature.comgoogle.com The separation of enantiomers occurs due to the formation of transient diastereomeric complexes between the CMPA and the analyte enantiomers in the mobile phase. springernature.com These complexes have different affinities for the achiral stationary phase, allowing for their separation. springernature.com

The concentration of the CMPA in the mobile phase is a critical parameter that needs to be optimized and can range from approximately 0.1 mM to 1 mM. google.com The choice of the mobile phase solvent is also crucial, as it must be compatible with the analyte, the CMPA, and the stationary phase. google.com This method offers flexibility as the same achiral column can be used for different chiral separations simply by changing the CMPA in the mobile phase. google.com

This compound has been successfully employed as a chiral derivatizing agent to not only enable the separation of enantiomers but also to enhance their detection, particularly through fluorescence. nih.gov This is especially useful for analytes that lack a native chromophore or fluorophore, making them difficult to detect at low concentrations using standard UV-Vis or fluorescence detectors. sci-hub.se

A notable example is the development of 1-(5-Dimethylamino-1-naphthalenesulphonyl)-(S)-3-aminopyrrolidine (DNS-Apy) as a chiral fluorescent labeling reagent. nih.gov This reagent is created by reacting this compound with dansyl chloride. DNS-Apy is then used to derivatize chiral carboxylic acids, such as the non-steroidal anti-inflammatory drugs (NSAIDs) ketoprofen (B1673614) and ibuprofen. nih.gov The resulting diastereomeric amides are highly fluorescent due to the dansyl group, allowing for their sensitive detection in the picomole range. nih.gov The separation of these diastereomers is then achieved using reversed-phase high-performance liquid chromatography (HPLC). nih.gov

Similarly, other derivatization reagents incorporating the this compound scaffold have been developed. For instance, N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) has been used for the enantiomeric separation of chiral carboxylic acids by HPLC with UV detection. researchgate.net Another reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), was designed for enhanced detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

The table below summarizes the application of this compound-based derivatizing agents for the chiral analysis of various carboxylic acids.

| Derivatizing Agent | Analyte(s) | Analytical Technique | Detection Method |

| 1-(5-Dimethylamino-1-naphthalenesulphonyl)-(S)-3-aminopyrrolidine (DNS-Apy) | Ketoprofen, Ibuprofen | HPLC | Fluorescence |

| N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) | Ketoprofen, Naproxen, Ibuprofen, Loxoprofen | HPLC | UV |

| (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) | Chiral Carboxylic Acids | LC-MS/MS | Mass Spectrometry |

This table showcases examples of this compound derivatives used as chiral derivatizing agents and the analytical methods employed.

Computational and Theoretical Investigations of S 3 Aminopyrrolidine and Its Interactions

Molecular Docking Studies for Ligand-Target Interactions and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding ligand-target interactions at an atomic level. nih.gov

Prediction of Binding Affinities and Molecular Recognition

Molecular docking simulations are employed to predict the binding affinity between a ligand, such as a derivative of (S)-3-Aminopyrrolidine, and its protein target. The process involves sampling various conformations of the ligand within the binding site of the receptor and then using a scoring function to estimate the strength of the interaction, often represented as binding energy. nih.govdergipark.org.tr For instance, in the study of (R)-3-aminopyrrolidine derivatives as CCR2 antagonists, docking studies revealed crucial interactions, such as the formation of a salt bridge between the basic nitrogen of the pyrrolidine (B122466) ring and the conserved residue Glu291 in the receptor. plos.org This interaction is considered vital for high-affinity binding. plos.org

The accuracy of binding affinity prediction can be influenced by the flexibility of both the ligand and the receptor. nih.gov While treating the ligand as flexible and the receptor as rigid is a common and computationally efficient approach, considering receptor flexibility can provide a more accurate representation of the binding event, albeit at a higher computational cost. nih.gov The development of advanced scoring functions and algorithms, including those based on machine learning, continues to improve the predictive power of molecular docking in estimating binding affinities. nsf.gov

Table 1: Key Interactions of (R)-3-Aminopyrrolidine Derivative with CCR2 Receptor

| Interacting Ligand Atom/Group | Interacting Receptor Residue | Type of Interaction | Significance |

|---|---|---|---|

| Basic Nitrogen in Pyrrolidine Ring | Glu291 | Electrostatic (Salt Bridge) | Crucial for high-affinity binding plos.org |

| Spiropiperidine Ring Nitrogen | Tyr49 | Hydrogen Bond | Contributes to binding plos.org |

| Spiropiperidine Ring Oxygen | Tyr120 | Hydrogen Bond | Contributes to binding plos.org |

| Ligand Structure | Various Active Site Residues | Hydrophobic Interactions | Additional stabilization plos.org |

Structural Requirements for Optimized Ligand Binding

Molecular docking studies provide valuable insights into the structural features of ligands that are essential for optimal binding to their targets. By analyzing the docked poses of a series of this compound derivatives, researchers can identify key pharmacophoric elements and structural modifications that enhance binding affinity and selectivity.

For example, the analysis of docked (R)-3-aminopyrrolidine derivatives targeting the CCR2 receptor highlighted the importance of specific substitutions on the pyrrolidine scaffold. plos.org The presence and nature of substituents can influence steric and electronic properties, leading to more favorable interactions with the receptor's binding pocket. These studies can guide the rational design of new analogs with improved potency by suggesting modifications that exploit specific interactions, such as hydrogen bonds or hydrophobic contacts. mdpi.com The crystal structure of target proteins, when available, significantly enhances the reliability of these predictions by providing a detailed map of the binding site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orglongdom.org These models are powerful tools in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their biological effects. wikipedia.org

Comparative Molecular Field Analysis (CoMFA) for Predictive Modeling

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. researchgate.netiupac.org In a CoMFA study, the molecules are aligned based on a common substructure, and their interaction energies with a probe atom are calculated at various grid points. researchgate.net The resulting fields are then analyzed using statistical methods, typically Partial Least Squares (PLS), to generate a predictive model. researchgate.net

A study on (R)-3-aminopyrrolidine derivatives as CCR2B receptor antagonists utilized CoMFA to develop a statistically significant model. nih.gov This model, derived from a set of 37 molecules, demonstrated good predictive power, as validated by an external test set of 13 compounds. nih.gov The contour maps generated from the CoMFA model highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing a visual guide for designing more potent inhibitors. nih.gov

Table 2: Statistical Results of CoMFA Model for (R)-3-Aminopyrrolidine Derivatives as CCR2B Antagonists

| Statistical Parameter | Value |

|---|---|

| Leave-one-out r² (q²) | 0.847 nih.gov |

| Non-cross-validated r² | 0.977 nih.gov |

| F value | 267.930 nih.gov |

| Predictive r² (for test set) | 0.673 nih.gov |

Comparative Molecular Similarity Indices Analysis (CoMSIA) for Molecular Properties

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, like CoMFA, relates molecular properties to biological activity. nih.gov However, CoMSIA calculates similarity indices at each grid point using a Gaussian-type distance dependence, which avoids some of the issues associated with the Lennard-Jones and Coulombic fields used in CoMFA, such as singularities at atomic positions. nih.gov CoMSIA evaluates five key physicochemical properties: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com

In the same study of (R)-3-aminopyrrolidine derivatives, a CoMSIA model was also developed. nih.gov While the statistical significance was slightly lower than the CoMFA model, it still provided valuable insights into the structural requirements for activity. nih.gov The contour maps from CoMSIA can be easier to interpret than CoMFA maps, as they highlight regions within the molecule itself where certain physicochemical properties are important for binding affinity. nih.govddg-pharmfac.net

Table 3: Statistical Results of CoMSIA Model for (R)-3-Aminopyrrolidine Derivatives as CCR2B Antagonists

| Statistical Parameter | Value |

|---|---|

| Leave-one-out r² (q²) | 0.719 nih.gov |

| Non-cross-validated r² | 0.964 nih.gov |

| F value | 135.666 nih.gov |

| Predictive r² (for test set) | 0.611 nih.gov |

Virtual Screening Methodologies for Drug Discovery

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org This approach is a cost-effective and efficient alternative to high-throughput screening (HTS) for identifying initial hits in the drug discovery process. sygnaturediscovery.com

Derivatives of this compound have been identified as promising scaffolds through virtual screening campaigns. For example, a support vector machine screening tool was used to identify compounds bearing the this compound scaffold as potential dual inhibitors of Abl and PI3K kinases. nih.gov This demonstrates the power of ligand-based virtual screening methods, which rely on the knowledge of known active molecules to find new ones with similar properties. sygnaturediscovery.com

Structure-based virtual screening, which utilizes the 3D structure of the target protein, is another powerful approach. wikipedia.org This method often involves docking large compound libraries into the binding site of the target and ranking them based on their predicted binding affinity. wikipedia.org For targets where the crystal structure is not available, homology modeling can be used to generate a 3D model, which can then be used for virtual screening. researchgate.net The success of a virtual screening campaign is ultimately measured by the identification of novel and potent chemical scaffolds that can be further optimized into clinical candidates. wikipedia.org

Support Vector Machine (SVM) Screening Tools in Inhibitor Identification

Support Vector Machines (SVM) are a powerful class of supervised machine learning algorithms used in chemoinformatics for virtual screening and identifying novel biologically active compounds. acs.orgd-nb.info SVM operates by creating a hyperplane in a high-dimensional space to separate data points into different classes, such as active and inactive compounds. d-nb.infoidrblab.org This method is particularly valuable in drug discovery because it can effectively handle the notoriously noisy data from high-throughput screening (HTS) and can identify structurally novel active compounds that are distinct from those used in the training set. acs.orgd-nb.info

A notable application of this technique led to the identification of this compound as a promising scaffold for new dual inhibitors of Abl and PI3K kinases. nih.gov In a specific study, researchers utilized an SVM screening tool to find novel compounds that could address the compensatory effect of PI3K on Abl inhibition. nih.gov The SVM model was trained using known inhibitors and a large set of presumed non-inhibitors to learn the structural features associated with inhibitory activity. nih.govresearchgate.net This virtual screening process successfully identified a series of compounds featuring the this compound scaffold. nih.gov Subsequent synthesis and biological testing confirmed that most of these compounds exhibited moderate inhibitory activity against both Abl and PI3K kinases and showed significant cytotoxicity against the K562 chronic myeloid leukemia cell line. nih.gov Molecular docking studies further supported the screening results, indicating that the identified compounds could bind to both kinases. nih.gov This successful application underscores the capability of SVM to search vast chemical libraries and pinpoint promising scaffolds like this compound for developing targeted therapies. nih.govresearchgate.net

Table 1: Summary of SVM Screening for this compound Based Inhibitors

| Parameter | Description | Finding | Citation |

| Computational Tool | Machine Learning Algorithm | Support Vector Machine (SVM) | nih.gov |

| Objective | Inhibitor Identification | Discovery of novel Abl and PI3K dual inhibitors. | nih.gov |

| Core Scaffold | Identified Chemical Moiety | This compound | nih.gov |

| Screening Outcome | Result of Virtual Screening | A series of compounds with the this compound scaffold were identified as potential dual inhibitors. | nih.gov |

| Experimental Validation | In-vitro Testing | Identified compounds showed moderate inhibition of Abl and PI3K and cytotoxicity against K562 cells. | nih.gov |

Advanced Computational Chemistry Approaches

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. researchgate.net

In computational studies of pyrrolidine derivatives, FMO analysis is employed to predict their potential bioactivity. researchgate.net For instance, in an analysis of novel benzimidazole-pyrrolidine derivatives performed using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level, the calculated HOMO and LUMO energies provided insights into the molecules' reactivity. researchgate.net The distribution of these frontier orbitals across the molecular structure helps identify the regions most likely to be involved in chemical reactions. A high HOMO-LUMO energy gap suggests a stable and less reactive molecule, whereas a lower energy gap points towards a more bioactive compound. researchgate.net This analysis is crucial for understanding how derivatives of this compound might interact with biological targets. researchgate.net

Table 2: Key Parameters in Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Implication for Reactivity | Citation |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilic character. | researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilic character. | researchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower stability. A larger gap implies greater stability and lower reactivity. | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It calculates the electrostatic potential at a given point near a molecule, which represents the force that would be exerted on a positive test charge (like a proton) by the molecule's nuclei and electrons. uni-muenchen.de The resulting data is typically mapped onto the molecule's electron density surface using a color spectrum. libretexts.orguni-muenchen.de This visual representation is invaluable for predicting chemical reactivity, as it clearly identifies electron-rich and electron-poor regions. uni-muenchen.denih.gov

Typically, red or yellow colors on an MEP map indicate regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.net Conversely, blue colors signify regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. uni-muenchen.deresearchgate.net Computational studies on pyrrolidine derivatives utilize MEP maps to understand their intermolecular interaction behavior. researchgate.net For example, in analyses of benzimidazole-pyrrolidine compounds, MEP maps generated via DFT calculations reveal the charge distribution across the entire molecule. researchgate.net The nitrogen atoms often appear as regions of negative potential (nucleophilic sites), while hydrogen atoms bonded to heteroatoms may represent positive potential (electrophilic sites), guiding the understanding of how these molecules might bind to receptor sites. uni-muenchen.detandfonline.com

Table 3: Color Representation in Molecular Electrostatic Potential (MEP) Maps

| Color | Electrostatic Potential | Region Characteristics | Susceptibility | Citation |

| Red | Most Negative | Electron-rich, high electron density | Prone to electrophilic attack | researchgate.net |

| Yellow / Green | Intermediate | Relatively neutral potential | - | uni-muenchen.de |

| Blue | Most Positive | Electron-deficient, low electron density | Prone to nucleophilic attack | researchgate.net |

Reaction Pathway and Mechanism Simulations using Computational Methods

Computational chemistry provides powerful tools for simulating reaction pathways and elucidating complex chemical mechanisms at an atomic level. chemrxiv.org Methods like Density Functional Theory (DFT) allow researchers to map out the entire energy profile of a reaction, including the identification of reactants, products, stable intermediates, and transition states. researchgate.net This approach offers comprehensive insights that can be difficult to obtain through experimental means alone. chemrxiv.org

For example, a DFT analysis was conducted to investigate the condensation reaction mechanism of aldehydes with organolithium compounds, where the process was mediated by chiral 3-aminopyrrolidines derived from 4-hydroxy-(l)-proline. researchgate.net The simulation revealed a detailed reaction pathway. researchgate.net The first step involves the formation of a stable complex where a lone pair on the aldehyde's oxygen atom interacts with a lithium atom. researchgate.net To proceed, the reaction must overcome an activation barrier to reach a transition state, which primarily involves the rotation of the aldehyde plane to allow for the formation of a new carbon-carbon or carbon-nitrogen bond. researchgate.net The final step is a highly exothermic process that yields the addition product. researchgate.net Such simulations are crucial for understanding stereoselectivity and optimizing reaction conditions, providing a predictive framework for the application of this compound and its derivatives in synthesis.

Table 4: Simulated Steps in a Chiral Aminopyrrolidine-Mediated Reaction

| Step | Description | Computational Finding | Citation |

| 1. Complex Formation | Initial interaction between reactants. | A stable complex forms via a directional interaction between the aldehyde oxygen and a lithium atom. | researchgate.net |

| 2. Transition State | The energy maximum along the reaction coordinate. | The reaction proceeds through a transition state involving the rotation of the aldehyde plane. | researchgate.net |

| 3. Product Formation | The final step of the reaction. | A strongly exothermic step leads to the final addition product. | researchgate.net |

Biological and Pharmacological Research Applications of S 3 Aminopyrrolidine Derivatives

Investigation as a Core Scaffold for Rational Inhibitor Design

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, serves as a versatile scaffold in drug design. The (S)-3-amino derivative, in particular, offers a chiral platform with a primary amine that can be readily functionalized. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing various substituents to probe the binding pockets of target enzymes. The conformational rigidity of the pyrrolidine ring, compared to more flexible acyclic structures, helps to reduce the entropic penalty upon binding to a target, often leading to higher affinity.

Enzyme Inhibition Mechanisms of Pyrrolidine-Based Compounds

Derivatives of (S)-3-aminopyrrolidine have been successfully employed to create potent and selective inhibitors for several classes of enzymes. The pyrrolidine core can act as a mimic of natural substrates or transition states, enabling it to interact with key residues in the enzyme active site.

The pyrrolidine scaffold is a cornerstone in the design of peptidomimetics—molecules that mimic the structure and function of peptides but possess improved pharmacological properties, such as enhanced stability against proteolytic degradation. nih.govnih.gov This is particularly relevant for protease inhibitors, which often target the peptide substrate binding site.

One important class of proteases where pyrrolidine-based inhibitors have shown significant promise is the Dipeptidyl Peptidase (DPP) family. For instance, a series of 3-amino-4-substituted pyrrolidine derivatives were developed as potent inhibitors of Dipeptidyl Peptidase IV (DPP-4), an enzyme involved in glucose metabolism and a key target for type 2 diabetes treatment. nih.gov In this series, the aminopyrrolidine core serves to interact with key residues in the S1 and S2 pockets of the enzyme. nih.govwikipedia.org By replacing a lipophilic trifluorophenyl group with a polar valerolactam moiety, researchers improved the drug-like properties of the series. Further optimization through the addition of a gem-difluoro substituent to the lactam enhanced DPP-4 inhibition, leading to the identification of a clinical development candidate. nih.gov

The 3,5-linked polypyrrolinone scaffold has also been explored as an excellent mimic for β-strands, leading to the development of potent, bioavailable inhibitors for HIV-1 protease with subnanomolar binding constants. nih.gov This demonstrates the utility of pyrrolidine-based structures in mimicking peptide backbones to inhibit aspartic acid proteases. nih.govwisc.edu

Table 1: Examples of Pyrrolidine-Based Protease Inhibitors

| Target Enzyme | Pyrrolidine Scaffold Type | Key Finding |

| Dipeptidyl Peptidase IV (DPP-4) | 3-Amino-4-substituted pyrrolidine | Identification of a clinical candidate with a polar valerolactam replacement for improved properties. nih.gov |

| HIV-1 Protease | 3,5-linked polypyrrolinone | Development of bioavailable inhibitors with subnanomolar binding constants. nih.gov |

| Dipeptidyl Peptidase III (DPP III) | Peptidomimetic | Design of transition-state peptidomimetic inhibitors based on the enzyme-ligand crystal structure. mdpi.com |

Kinases are critical targets in oncology, and the this compound scaffold has been investigated for the development of novel kinase inhibitors. A notable study explored its use as a core structure for the discovery of dual inhibitors of Abelson tyrosine kinase (Abl) and Phosphoinositide 3-kinase (PI3K). nih.gov The rationale was based on the compensatory effect of PI3K on Abl inhibition, suggesting that dual inhibition could lead to improved therapeutic outcomes. nih.gov

Through a support vector machine screening tool, a series of compounds incorporating the this compound scaffold were identified, synthesized, and tested. nih.gov Many of these novel compounds demonstrated moderate inhibitory activity against both Abl and PI3K kinases and showed promising cytotoxicity against the K562 chronic myelogenous leukemia (CML) cell line. nih.gov Molecular docking studies of a representative compound, 5k, indicated that it could bind to the active sites of both Abl and PI3K, validating the scaffold's potential for developing dual-target inhibitors. The promising cytotoxic effect was attributed to the collective inhibition of both kinases. nih.gov

Table 2: Inhibitory Activity of a Representative this compound-Based Dual Kinase Inhibitor

| Compound | Target Kinase | IC50 (μM) | K562 Cell Cytotoxicity (IC50, μM) |

| 5k | Abl | 19.3 | 2.1 |

| PI3K | 15.6 |

Data sourced from a study on novel Abl and PI3K dual inhibitors. nih.gov

Glycosidases are enzymes that catalyze the hydrolysis of carbohydrates. Inhibitors of these enzymes, such as α-glucosidase and α-amylase, are important for managing type 2 diabetes by controlling postprandial hyperglycemia. The pyrrolidine ring, particularly in its polyhydroxylated form (as an iminosugar), is a well-established core for potent glycosidase inhibitors. frontiersin.org